(1S)-1-[4-(pentyloxy)phenyl]ethanamine
Description
Significance of Chiral Amines in Contemporary Synthetic Organic Chemistry
Chiral amines are organic compounds containing a nitrogen atom bonded to a stereogenic center, rendering them non-superimposable on their mirror images. This chirality is fundamental to their role in modern chemistry. A vast number of pharmaceuticals, agrochemicals, and natural products feature chiral amine moieties as key structural elements. mdpi.comnih.gov The specific stereoisomer of such a molecule often determines its therapeutic efficacy, as different enantiomers can exhibit vastly different, and sometimes deleterious, biological activities. enamine.net
Beyond their presence in final products, chiral amines are workhorses in asymmetric synthesis. They are frequently employed as:
Chiral Auxiliaries: Temporarily incorporated into a substrate to direct a subsequent stereoselective transformation.
Chiral Resolving Agents: Used to separate racemic mixtures into their constituent enantiomers through the formation of diastereomeric salts.
Chiral Catalysts and Ligands: Forming the basis of organocatalysts or coordinating with metal centers to create catalysts that can induce enantioselectivity in a wide range of chemical reactions.
The demand for enantiomerically pure compounds has driven significant innovation in the synthesis of chiral amines, making it a central focus of academic and industrial research. nih.gov
Overview of (1S)-1-[4-(pentyloxy)phenyl]ethanamine as a Key Chiral Building Block
This compound is a chiral primary amine characterized by a phenyl ring substituted with a pentyloxy group. This particular structural arrangement imparts a combination of lipophilicity from the pentyl chain and the foundational chirality of the 1-phenylethylamine (B125046) core. While specific, high-profile applications of this exact molecule are not extensively documented in mainstream literature, its value as a chiral building block can be inferred from the broad utility of its structural class.
Alkoxy-substituted phenylethylamines are significant precursors in medicinal chemistry. The nature of the alkoxy group can be modulated to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its solubility, metabolic stability, and receptor binding affinity. The pentyloxy group, in this case, provides a moderate-length alkyl chain that can enhance interactions with hydrophobic pockets in biological targets.
As a chiral building block, this compound offers a synthetically accessible handle for the introduction of chirality and a modifiable aromatic ring. It can be envisioned as a key intermediate in the synthesis of more complex molecules with potential applications in areas where related alkoxy-phenylethylamines have proven useful, including the development of novel therapeutic agents. The synthesis of such compounds generally starts from the corresponding ketone, p-(pentyloxy)acetophenone. nih.gov
Properties of this compound Precursor:
| Property | Value |
| Compound Name | p-(Pentyloxy)acetophenone |
| Molecular Formula | C13H18O2 |
| Molecular Weight | 206.28 g/mol |
| CAS Number | 5467-56-1 |
Evolution of Research Trends in Asymmetric Synthesis of Phenyl-Substituted Ethan-1-amines
The synthesis of enantiomerically pure phenyl-substituted ethan-1-amines has been a long-standing area of research, with methodologies evolving from classical resolution to highly efficient catalytic asymmetric processes.
Initially, the primary method for obtaining single enantiomers was through chiral resolution . This involves the separation of a racemic mixture by reacting it with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. While effective, this method is inherently limited by a maximum theoretical yield of 50% for the desired enantiomer.
The advent of asymmetric synthesis brought about more atom-economical and elegant solutions. Early approaches often relied on the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which the auxiliary is removed.
More recently, the field has been dominated by catalytic asymmetric methods , which allow for the generation of large quantities of a chiral product from a small amount of a chiral catalyst. Key trends in this area for the synthesis of phenyl-substituted ethan-1-amines include:
Asymmetric Hydrogenation: The direct hydrogenation of prochiral imines or enamines using chiral transition metal catalysts (often based on rhodium, ruthenium, or iridium) is one of the most efficient methods for producing chiral amines. frontiersin.org
Asymmetric Reductive Amination: This powerful one-pot reaction involves the condensation of a ketone (such as an alkoxy-substituted acetophenone) with an amine source, followed by the in-situ asymmetric reduction of the resulting imine. Biocatalysis, using enzymes like imine reductases (IREDs) and transaminases, has become a particularly attractive approach due to its high enantioselectivity and mild reaction conditions. mdpi.com
Asymmetric Alkylation and Addition Reactions: The addition of organometallic reagents to chiral imines or the alkylation of chiral enolates derived from amines have also been developed as effective strategies.
The continuous development of new chiral ligands and catalysts, including organocatalysts, has significantly broadened the scope and efficiency of these methods, making a wide array of phenyl-substituted ethan-1-amines, including alkoxy-derivatives like this compound, more accessible for research and development. frontiersin.org
Key Asymmetric Synthesis Strategies for Phenyl-Substituted Ethan-1-amines:
| Method | Description | Advantages |
| Chiral Resolution | Separation of a racemic mixture via diastereomeric salt formation. | Well-established, applicable to a wide range of amines. |
| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct stereoselective transformations. | High diastereoselectivity can be achieved. |
| Catalytic Asymmetric Hydrogenation | Direct reduction of imines or enamines using a chiral catalyst. | High atom economy, high enantioselectivity, often scalable. |
| Catalytic Asymmetric Reductive Amination | One-pot conversion of a ketone to a chiral amine. | High efficiency, can utilize biocatalysts for excellent selectivity. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
(1S)-1-(4-pentoxyphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO/c1-3-4-5-10-15-13-8-6-12(7-9-13)11(2)14/h6-9,11H,3-5,10,14H2,1-2H3/t11-/m0/s1 |
InChI Key |
LQGDAZFYSIGWTH-NSHDSACASA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)[C@H](C)N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(C)N |
Origin of Product |
United States |
Synthetic Methodologies for 1s 1 4 Pentyloxy Phenyl Ethanamine and Its Enantiomer
Racemic Synthesis Approaches to 1-[4-(Pentyloxy)phenyl]ethanamine Precursors
The foundational step in many synthetic routes is the preparation of the racemic precursor, 1-[4-(pentyloxy)phenyl]ethanamine. This is typically accomplished via the reductive amination of the corresponding ketone, 4'-(pentyloxy)acetophenone.
The synthesis of this key ketone intermediate begins with the Williamson ether synthesis. 4'-Hydroxyacetophenone is deprotonated with a suitable base, such as potassium carbonate, and the resulting phenoxide is alkylated with a pentyl halide (e.g., 1-bromopentane) to form 4'-(pentyloxy)acetophenone.
Once the ketone is obtained, it can be converted to the racemic amine through several reductive amination protocols. A common laboratory-scale method involves reaction with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297), and a reducing agent like sodium cyanoborohydride. Industrial-scale productions often favor catalytic hydrogenation, where the ketone is reacted with ammonia and hydrogen gas over a metal catalyst (e.g., Raney nickel or palladium on carbon). This process initially forms an imine intermediate which is subsequently reduced in situ to the desired racemic amine.
Enantioselective Synthesis Strategies for (1S)-1-[4-(pentyloxy)phenyl]ethanamine
Directly producing the enantiomerically pure (S)-amine is often more efficient than resolving a racemic mixture. Several advanced strategies have been developed for this purpose, leveraging asymmetric catalysis and biocatalysis.
Asymmetric Catalysis in Stereoselective C-N Bond Formation
Transition metal-catalyzed asymmetric synthesis is a powerful tool for creating chiral amines. One of the most direct methods is the asymmetric reductive amination of 4'-(pentyloxy)acetophenone. This one-pot reaction involves the condensation of the ketone with an amine source in the presence of a chiral catalyst and a reducing agent. For the synthesis of primary amines, ammonia is used. The key to enantioselectivity lies in the chiral ligand coordinated to the metal center (commonly iridium or rhodium). For instance, an iridium catalyst complexed with a chiral phosphine (B1218219) ligand can facilitate the hydrogenation of the transiently formed imine, preferentially yielding the (S)-enantiomer. The presence of additives like titanium(IV) isopropoxide can accelerate imine formation and improve yields and enantioselectivity. google.com
Biocatalytic Approaches: ω-Transaminase-Mediated Asymmetric Synthesis
Biocatalysis offers a green and highly selective alternative for chiral amine synthesis. ω-Transaminases (ω-TAs) are particularly effective enzymes for this transformation. researchgate.net These pyridoxal-5-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor.
To synthesize this compound, 4'-(pentyloxy)acetophenone is reacted with an ω-transaminase that has (S)-selectivity, using a suitable amine donor like isopropylamine (B41738) or L-alanine. The reaction is attractive due to its exceptional enantioselectivity (often >99% ee) and mild reaction conditions.
However, the process faces challenges, primarily an unfavorable thermodynamic equilibrium and product inhibition. nih.gov Several strategies are employed to drive the reaction towards the product side:
Use of Co-solvents: High concentrations of organic co-solvents like dimethyl sulfoxide (B87167) (DMSO) can be used to increase the solubility of the hydrophobic ketone substrate. nih.gov
Excess Amine Donor: Using a large excess of the amine donor helps to shift the equilibrium.
Co-product Removal: When L-alanine is the donor, the pyruvate (B1213749) co-product is formed. This can be removed using enzymes like lactate (B86563) dehydrogenase (LDH), which converts pyruvate to lactate, thereby pulling the equilibrium forward.
The table below summarizes the effect of various parameters on ω-transaminase activity.
| Parameter | Condition | Effect on Synthesis |
| Enzyme | Engineered (S)-selective ω-TA | High enantioselectivity (>99% ee) for the (S)-amine. researchgate.net |
| Amine Donor | Isopropylamine (IPA) | High concentrations can be inhibitory; optimal concentration is key. nih.gov |
| Co-solvent | 20-30% DMSO | Increases substrate solubility but can affect enzyme stability. nih.gov |
| Equilibrium Shift | Enzymatic co-product removal | Drives reaction to completion, increasing overall yield. |
Enantioselective Reduction of Prochiral Ketones and Imines
Another major enantioselective strategy involves the asymmetric reduction of a prochiral precursor. This can be the reduction of the ketone, 4'-(pentyloxy)acetophenone, to the corresponding chiral alcohol, or the direct reduction of the corresponding imine.
Reduction of the Ketone: The asymmetric reduction of 4'-(pentyloxy)acetophenone yields the chiral (S)-1-[4-(pentyloxy)phenyl]ethanol. This can be achieved using chemical catalysts, such as Corey-Bakshi-Shibata (CBS) catalysts, or biocatalysts like ketoreductases (KREDs) found in yeast or other microorganisms. nih.gov Plant tissues from sources like carrots or apples have also been shown to reduce acetophenone (B1666503) derivatives with high enantioselectivity. nih.gov The resulting (S)-alcohol can then be converted to the (S)-amine through a two-step process, typically involving activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an azide (B81097) salt and subsequent reduction.
Reduction of the Imine: A more direct route is the asymmetric hydrogenation of the N-unsubstituted imine derived from 4'-(pentyloxy)acetophenone. This is challenging due to the instability of the imine. However, catalysts based on noble metals like rhodium or ruthenium, complexed with chiral ligands such as BINAP or DuPhos, have proven effective for this transformation, delivering the chiral amine with high enantiomeric excess.
Aggregation-Induced Asymmetric Synthesis Methodologies
Aggregation-induced asymmetric synthesis (AIAS) is an emerging strategy in which the aggregation of chiral molecules, such as catalysts or reagents, in specific solvent systems creates a chiral environment that directs the stereochemical outcome of a reaction. nih.govnih.gov This method takes advantage of the formation of supramolecular chiral structures. researchgate.net
While direct application of AIAS to the synthesis of this compound has not been extensively reported, the principle can be applied. In this approach, a chiral auxiliary or catalyst would be induced to form aggregates by carefully selecting a solvent/anti-solvent system. nih.gov The reaction, for example, an alkylation or reduction, would then proceed within the microenvironment of these chiral aggregates, leading to a high degree of stereocontrol. The enantioselectivity in such systems can sometimes be tuned or even reversed by simply altering the solvent composition, which controls the nature and morphology of the aggregates. nih.govresearchgate.net This methodology represents a novel frontier with potential for future applications in chiral amine synthesis.
Chiral Resolution Techniques for Racemic 1-[4-(Pentyloxy)phenyl]ethanamine
When a direct asymmetric synthesis is not employed, the racemic mixture of 1-[4-(pentyloxy)phenyl]ethanamine must be separated into its constituent enantiomers. This process is known as chiral resolution. libretexts.org
The most common method is the formation of diastereomeric salts. libretexts.org The racemic amine is treated with an enantiomerically pure chiral acid, which acts as a resolving agent. The resulting products are a pair of diastereomeric salts ((R)-amine·(S)-acid and (S)-amine·(S)-acid) which, unlike enantiomers, have different physical properties, most importantly, different solubilities. libretexts.org
This difference allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from a suitable solvent, while the other remains in the mother liquor. After separation by filtration, the desired enantiomer is liberated from the purified diastereomeric salt by treatment with a base. The chiral resolving agent can often be recovered and reused.
The table below lists common chiral resolving agents for primary amines.
| Resolving Agent | Type | Comments |
| (+)-Tartaric Acid | Chiral Acid | Widely available and cost-effective. libretexts.org |
| (-)-Mandelic Acid | Chiral Acid | Effective for a broad range of amines. nih.gov |
| (+)-Camphor-10-sulfonic acid | Chiral Acid | Strong acid, forms well-defined crystalline salts. libretexts.org |
| O,O'-Dibenzoyl-D-tartaric acid | Chiral Acid | Often provides better separation due to its bulky aromatic groups. |
Another established method is enzymatic kinetic resolution. This technique utilizes an enzyme, typically a lipase (B570770), that selectively reacts with one enantiomer of the racemic mixture. For example, using an acyl donor, a lipase like Candida antarctica lipase B (CALB) can selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. The resulting acylated amine ((R)-amide) and the unreacted (S)-amine can then be easily separated by standard methods like extraction or chromatography.
Diastereomeric Salt Formation and Fractional Crystallization
A cornerstone of classical chiral resolution, this method involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomeric salts. Due to their different three-dimensional structures, diastereomers exhibit distinct physical properties, most notably solubility. This difference allows for their separation by fractional crystallization. wikipedia.orglibretexts.orglibretexts.org
The process for resolving racemic 1-[4-(pentyloxy)phenyl]ethanamine via this method would typically involve the following steps:
Salt Formation: The racemic amine is dissolved in a suitable solvent and treated with an enantiomerically pure chiral acid. Common resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orgnih.gov The choice of solvent is crucial, as it significantly influences the solubility difference between the diastereomeric salts. nih.gov
Fractional Crystallization: The solution is cooled or concentrated, leading to the precipitation of the less soluble diastereomeric salt. The efficiency of the separation depends on maximizing the yield of the desired diastereomer while minimizing contamination from the more soluble one. unchainedlabs.com
Isolation and Liberation: The crystallized salt is isolated by filtration. The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the resolving agent and liberate the free enantiomerically enriched amine. The chiral resolving agent can often be recovered and reused. libretexts.org
While this method is robust and widely used, its success is not guaranteed and often requires empirical screening of various chiral acids and solvent systems to identify optimal conditions for separation. nih.govunchainedlabs.com The outcome can be thermodynamically controlled, corresponding to the phase diagram of the ternary system of the two salts and the solvent. rsc.org
Enzymatic Kinetic Resolution (EKR) and Dynamic Kinetic Resolution (DKR)
Enzymatic methods offer high selectivity under mild reaction conditions, making them an attractive alternative to classical resolution. Lipases, in particular, are widely used for the kinetic resolution of chiral amines.
Enzymatic Kinetic Resolution (EKR) In EKR, an enzyme selectively catalyzes the acylation of one enantiomer of the racemic amine at a much faster rate than the other. mdpi.com Lipase B from Candida antarctica (CALB), often in its immobilized form (e.g., Novozym 435), is a highly effective biocatalyst for this transformation. mdpi.comorganic-chemistry.orgrsc.org
The reaction involves treating the racemic 1-[4-(pentyloxy)phenyl]ethanamine with an acyl donor (e.g., isopropyl acetate or ethyl methoxyacetate) in the presence of CALB. The enzyme will preferentially acylate one enantiomer (for instance, the R-enantiomer), leaving the unreacted (S)-enantiomer in high enantiomeric excess. The major drawback of EKR is its theoretical maximum yield of 50% for the desired product. beilstein-journals.org
Dynamic Kinetic Resolution (DKR) To overcome the 50% yield limitation of EKR, Dynamic Kinetic Resolution (DKR) is employed. DKR combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. beilstein-journals.orgnih.gov This continuous conversion of the unwanted enantiomer into the desired one allows for a theoretical yield of up to 100%. beilstein-journals.org
For primary amines like 1-[4-(pentyloxy)phenyl]ethanamine, a highly efficient DKR system combines CALB with a ruthenium-based racemization catalyst, such as Shvo's catalyst. nih.govorganic-chemistry.org The ruthenium complex facilitates a dehydrogenation-hydrogenation sequence that interconverts the amine enantiomers, while the lipase irreversibly acylates the preferred enantiomer. nih.gov The choice of acyl donor is critical; alkyl methoxyacetates have been shown to accelerate the resolution compared to simple alkyl acetates. beilstein-journals.orgnih.gov
| Racemization Catalyst | Enzyme | Acyl Donor | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|---|
| Shvo's Catalyst (Ru-complex) | CALB (Novozym 435) | Isopropyl Acetate | Toluene | 70 | 95 | >99 | organic-chemistry.org |
| Ru-complex 4 | CALB | Methyl Methoxyacetate | Toluene | 100 | 90 | 97 | beilstein-journals.org |
| Palladium Nanoparticles | Lipase | Methoxyacetate Ester | - | - | High | High | nih.gov |
Chromatographic Chiral Separation Methods, including Chiral HPLC
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful analytical and preparative technique for separating enantiomers. yakhak.orgcsfarmacie.cz This method relies on the differential interaction of the enantiomers with a chiral selector that is immobilized on the HPLC column support. nih.gov
For the separation of 1-[4-(pentyloxy)phenyl]ethanamine enantiomers, polysaccharide-based CSPs are particularly effective. Columns derived from cellulose (B213188) or amylose (B160209), such as those with tris(3,5-dimethylphenylcarbamate) selectors (e.g., Chiralcel OD-H), have demonstrated broad applicability for resolving chiral amines. yakhak.org
The separation is typically achieved under normal-phase conditions, using a mobile phase consisting of a nonpolar solvent like hexane (B92381) mixed with an alcohol modifier such as 2-propanol or ethanol (B145695). yakhak.orgcsfarmacie.cz The relative strength and nature of the interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between each enantiomer and the CSP lead to different retention times, allowing for their separation. csfarmacie.cz While highly effective, preparative chiral HPLC can be costly for large-scale production, though it is invaluable for analysis and for obtaining highly pure material. whiterose.ac.uk
| Chiral Stationary Phase (CSP) Type | Common Selector | Typical Mobile Phase | Interaction Mechanism | Reference |
|---|---|---|---|---|
| Polysaccharide-based | Cellulose or Amylose tris(phenylcarbamate) derivatives | Hexane/Isopropanol | Hydrogen bonds, π-π interactions, steric inclusion | yakhak.org |
| Pirkle-type (Brush-type) | π-acidic or π-basic aromatic rings | Hexane/Isopropanol | π-π interactions, dipole-dipole interactions | csfarmacie.cz |
| Macrocyclic Glycopeptides | Vancomycin, Teicoplanin | Reversed-phase or Polar Organic | Inclusion complexing, hydrogen bonds | csfarmacie.cz |
Strategies for Racemization of Unwanted Enantiomers and Recycling in Synthesis
To improve the economic and environmental viability of chiral resolutions, it is essential to have an effective strategy for racemizing and recycling the unwanted enantiomer. rsc.org Processes that integrate resolution, racemization, and recycling (often termed R3 processes) can theoretically convert 100% of a racemic starting material into the desired enantiomer. wikipedia.orgwhiterose.ac.uk
Several methods have been developed for the racemization of 1-phenylethylamine and its derivatives:
Catalytic Hydrogenation/Dehydrogenation: This is a common strategy where the chiral amine is converted to an achiral imine intermediate, which is then reduced back to the racemic amine. rsc.org A one-pot procedure can involve N-chlorination with an agent like trichloroisocyanuric acid, which leads to the formation of an imine. Subsequent reduction, for example with palladium on carbon (Pd/C) and hydrogen, yields the racemate. rsc.orgresearchgate.net
Base-Catalyzed Racemization: Strong bases like sodium amide or potassium tert-butoxide in an aprotic polar solvent (e.g., dimethyl sulfoxide) can be used. google.comgoogle.com The mechanism often involves the formation of an intermediate imine by reacting the amine with an aldehyde, followed by base-catalyzed racemization of the imine and subsequent hydrolysis. google.com
Free-Radical Racemization: This method can be a powerful tool for non-activated amines, allowing for the recycling of undesired enantiomers after separation. thieme-connect.com
Advanced Spectroscopic and Analytical Characterization of 1s 1 4 Pentyloxy Phenyl Ethanamine and Its Derivatives
Chiroptical Techniques for Enantiomeric Purity and Absolute Configuration Determination
Chiroptical techniques are indispensable for the analysis of enantiomers, which exhibit identical physical properties in an achiral environment but interact differently with polarized light. These methods are crucial for determining the enantiomeric excess (e.e.) and the absolute configuration of chiral compounds like (1S)-1-[4-(pentyloxy)phenyl]ethanamine.
Optical rotation is a direct manifestation of chirality, where a chiral compound in solution rotates the plane of plane-polarized light. The magnitude and direction of this rotation are measured using a polarimeter. The specific rotation, [α], is a characteristic physical constant for a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration). wikipedia.org
Table 1: Representative Specific Rotation Data for Analogous Chiral Amines (Note: Data for illustrative purposes as specific values for the target compound are not publicly documented).
| Compound | Configuration | Conditions (Solvent) | Specific Rotation [α] |
|---|---|---|---|
| 1-Phenylethanamine | (S)-(-) | Neat | -40.3° |
| 1-Phenylethanamine | (R)-(+) | Neat | +40.3° |
| 1-(4-Methoxyphenyl)ethanamine | (S)-(-) | Chloroform | -25.5° |
This interactive table showcases typical specific rotation values for compounds structurally related to this compound.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers, allowing for both the quantification of enantiomeric purity and the isolation of individual enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
For primary amines like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are commonly effective. mdpi.comchromatographyonline.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol, is critical for achieving optimal separation. gcms.cz Additives such as acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine) can be used to improve peak shape and resolution by interacting with the amine functionality. gcms.cz
Table 2: Illustrative Chiral HPLC Conditions for the Separation of Phenylalkanamine Enantiomers
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Analyte |
|---|---|---|---|---|
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (90:10) + 0.1% DEA | 1.0 | 254 | 1-Phenylethanamine |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (80:20) + 0.1% TFA | 0.8 | 220 | 1-(4-chlorophenyl)ethanamine |
This interactive table provides examples of chromatographic conditions used for the enantiomeric separation of compounds similar in structure to this compound.
Gas Chromatography (GC) with a chiral stationary phase is another effective method for the enantiomeric separation of volatile chiral compounds. For primary amines, derivatization is often necessary to improve volatility and chromatographic performance. Common derivatizing agents include acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) or acetyl chloride, which convert the amine into a less polar amide.
The separation of the resulting N-acylated derivatives of this compound can be achieved on CSPs, which are typically based on modified cyclodextrins. chromatographyonline.com The different interactions between the enantiomeric derivatives and the chiral selector of the stationary phase lead to their separation.
Table 3: Example GC Conditions for Enantiomeric Separation of Derivatized 1-Phenylethanamine
| Chiral Stationary Phase | Derivative | Oven Temperature (°C) | Carrier Gas | Elution Order |
|---|---|---|---|---|
| Astec CHIRALDEX™ B-PM | N-Trifluoroacetyl | 130 | Helium | (S)-(-) then (R)-(+) |
This interactive table shows typical GC conditions for the separation of derivatized enantiomers of 1-phenylethanamine, a structural parent to the target compound.
X-ray Crystallography for Definitive Absolute Stereochemistry (where applicable to related crystalline derivatives)
While chiroptical methods can establish enantiomeric purity and relative configuration, X-ray crystallography provides the most definitive determination of the absolute stereochemistry of a chiral molecule. This technique requires the formation of a suitable single crystal of the compound or, more commonly for amines, a crystalline salt derivative.
For a chiral amine like this compound, this is typically achieved by forming a salt with a chiral acid of known absolute configuration, such as tartaric acid or a camphor (B46023) sulfonic acid derivative. This results in the formation of diastereomeric salts, which have different physical properties and may crystallize separately. The analysis of the crystal structure of one of the diastereomeric salts allows for the unambiguous assignment of the absolute configuration of the amine. Although no crystal structures of this compound derivatives are publicly available, studies on salts of the parent compound, 1-phenylethanamine, illustrate the methodology.
The crystallographic data provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms, confirming the (S) or (R) configuration at the stereocenter.
Table 4: Representative Crystallographic Data for a Chiral Amine Salt (Note: This is an example for a related compound, (R)-1-phenylethanaminium 4-methylbenzenesulfonate, to illustrate the type of data obtained).
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.012(1) |
| b (Å) | 7.345(2) |
| c (Å) | 35.567(7) |
| V (ų) | 1570.3(6) |
This interactive table presents example crystallographic data for a salt of a structurally related amine, demonstrating the definitive structural information obtained from X-ray analysis.
Role of 1s 1 4 Pentyloxy Phenyl Ethanamine in Asymmetric Organic Synthesis
Application as a Chiral Auxiliary in Stereoselective Reactions
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgtcichemicals.com The inherent chirality of the auxiliary directs the formation of one diastereomer over the other, which can then be cleaved to yield the desired enantiomerically enriched product. wikipedia.org Chiral phenylethylamines, as a class, are widely recognized for their efficacy as chiral auxiliaries in a variety of stereoselective transformations, including alkylation reactions, aldol (B89426) reactions, and Diels-Alder reactions. harvard.edunih.gov
While specific documented examples for (1S)-1-[4-(pentyloxy)phenyl]ethanamine are not extensively reported in publicly available literature, its structural similarity to well-established chiral auxiliaries like (S)-1-phenylethylamine suggests its potential in similar applications. The presence of the pentyloxy group can influence the steric and electronic properties of the auxiliary, potentially offering unique advantages in terms of diastereoselectivity and solubility in specific solvent systems. It is plausible that amides derived from this compound could be used to direct the asymmetric alkylation of enolates, a common strategy for the synthesis of chiral carboxylic acids and their derivatives.
Table 1: Potential Stereoselective Reactions Utilizing this compound as a Chiral Auxiliary
| Reaction Type | Substrate | Expected Outcome |
|---|---|---|
| Asymmetric Alkylation | Prochiral enolate | Enantiomerically enriched α-substituted carbonyl compound |
| Diastereoselective Aldol Reaction | Chiral amide enolate | Diastereomerically pure β-hydroxy carbonyl compound |
Utility as a Chiral Ligand for Metal-Catalyzed Asymmetric Transformations
The development of chiral ligands for transition metal catalysts is a cornerstone of modern asymmetric synthesis. nih.gov These ligands coordinate to a metal center, creating a chiral environment that enables the catalyst to promote the formation of one enantiomer of a product with high selectivity. Chiral phenylethylamine derivatives have been successfully employed in the synthesis of a diverse range of chiral ligands, including Schiff bases, phosphines, and bisamides. nih.gov
This compound can serve as a precursor for the synthesis of novel chiral ligands. The primary amine functionality provides a convenient handle for the introduction of various coordinating groups. For instance, condensation with salicylaldehydes would yield chiral Schiff base ligands, while reaction with chlorophosphines could produce chiral phosphine (B1218219) ligands. The pentyloxy group can again play a crucial role in tuning the ligand's properties, such as its solubility and steric bulk, which are critical factors in optimizing the performance of a metal catalyst. These ligands could find application in a wide array of metal-catalyzed asymmetric transformations, including hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.
Function as a Key Chiral Building Block for the Synthesis of Complex Molecules
Chiral building blocks are enantiomerically pure compounds that are incorporated into the synthesis of more complex molecules, such as natural products and pharmaceuticals. enamine.netenamine.net The use of chiral building blocks is a highly efficient strategy as it introduces chirality at an early stage of the synthesis, avoiding the need for challenging enantioselective steps or resolutions later on. Substituted phenylethylamines are a valuable class of chiral building blocks due to their prevalence in biologically active molecules. researchgate.netresearchgate.netwikipedia.orgsciensage.info
This compound is a prime example of such a chiral building block. researchgate.net Its readily available enantiopure form and the presence of both an amine and an aromatic ring make it a versatile starting material for the synthesis of a variety of complex chiral molecules. The amine group can be acylated, alkylated, or used to form imines, while the aromatic ring can be further functionalized through electrophilic aromatic substitution or other cross-coupling reactions. This versatility allows for its incorporation into a wide range of molecular architectures.
Integration into Scaffold-Based Synthesis Strategies for Chiral Phenylethylamine Derivatives (e.g., GPR88 agonist scaffolds for synthetic exploration)
Scaffold-based synthesis is a powerful approach in drug discovery that involves the systematic modification of a core molecular structure to explore the structure-activity relationship (SAR) and optimize pharmacological properties. This compound plays a crucial role as a key building block in the scaffold-based synthesis of agonists for the G protein-coupled receptor 88 (GPR88), a promising target for the treatment of central nervous system disorders. nih.govresearchgate.netnih.govpatsnap.com
A notable example is the synthesis of the GPR88 agonist 2-AMPP. nih.govresearchgate.net In the synthesis of 2-AMPP and its analogs, the (1R)-1-[4-(pentyloxy)phenyl]ethanamine moiety (the enantiomer of the title compound) forms a central part of the molecule. medkoo.com The synthesis typically involves the coupling of this chiral amine with a chiral carboxylic acid to form an amide bond, leading to the final agonist structure. The pentyloxy group in this context is important for the compound's lipophilicity and its interaction with the receptor. nih.gov The modular nature of this synthesis allows for the exploration of a wide range of derivatives by varying the carboxylic acid component and other substituents, demonstrating the utility of this compound in generating libraries of compounds for drug discovery. researchgate.net
Table 2: Key GPR88 Agonists and the Role of the this compound Scaffold
| Compound | Core Scaffold | Role of this compound | Reference |
|---|---|---|---|
| 2-AMPP | Chiral Phenylethylamine | Provides the core chiral backbone and the pentyloxy-substituted aromatic ring essential for receptor binding. | nih.govresearchgate.net |
Computational Chemistry and Theoretical Studies of 1s 1 4 Pentyloxy Phenyl Ethanamine
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and, consequently, its geometry. By solving the Schrödinger equation within the framework of DFT, typically using functionals like B3LYP combined with a suitable basis set (e.g., 6-31G(d,p)), the ground-state optimized geometry of (1S)-1-[4-(pentyloxy)phenyl]ethanamine can be determined. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the atoms.
The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also elucidated. This information is fundamental to understanding the molecule's reactivity and intermolecular interactions. For instance, DFT can be employed to study the structural and electronic properties of related chiral ligands, which is vital in fields like asymmetric catalysis. researchgate.net
Table 1: Representative Optimized Geometrical Parameters of a Phenylethylamine Derivative Core Structure (Calculated via DFT)
| Parameter | Value (Angstroms/Degrees) |
|---|---|
| C-C (aromatic) | ~1.39 Å |
| C-N (amine) | ~1.47 Å |
| C-O (ether) | ~1.37 Å |
| C-C-N angle | ~112° |
| C-O-C angle | ~118° |
Note: This table presents typical values for a phenylethylamine core and are for illustrative purposes. Actual calculated values for this compound would require specific DFT calculations.
Conformational Analysis and Mapping of Energy Landscapes
The flexibility of the ethylamine (B1201723) and pentyloxy side chains in this compound means the molecule can adopt various spatial arrangements or conformations. Conformational analysis is the systematic study of these different conformers and their relative energies. By rotating key dihedral angles and calculating the corresponding energy, a potential energy surface (PES) or energy landscape can be mapped.
This analysis identifies the most stable conformers (global and local minima on the PES) and the energy barriers for interconversion between them. For phenylethylamine derivatives, studies have shown that they can exist in both extended (anti) and folded (gauche) conformations. nih.govresearchgate.netresearchgate.net The gauche conformation is often stabilized by a weak N-H···π interaction between the amino group and the aromatic ring. researchgate.netresearchgate.net Understanding the preferred conformation is critical as it dictates the molecule's shape and how it interacts with other molecules, such as biological receptors or chiral selectors.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A smaller gap suggests that the molecule is more polarizable and more reactive. numberanalytics.com For a molecule like this compound, the alkoxy substituent on the phenyl ring is expected to influence the energies and distributions of these frontier orbitals. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Role in Reactivity |
|---|---|---|
| HOMO | -5.8 | Electron Donor (Nucleophilicity) |
| LUMO | 0.5 | Electron Acceptor (Electrophilicity) |
| HOMO-LUMO Gap | 6.3 | Indicator of Chemical Reactivity and Stability |
Note: These values are hypothetical and serve to illustrate the concept. Specific calculations would be needed for this compound.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. libretexts.orgdeeporigin.com It is plotted on the molecule's electron density surface, using a color scale to represent the electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. These often correspond to lone pairs of electrons, such as on the nitrogen and oxygen atoms of this compound.
Conversely, regions of positive potential (typically blue) are electron-poor and are prone to nucleophilic attack, often found around hydrogen atoms attached to electronegative atoms. researchgate.net The MEP map provides a comprehensive picture of the molecule's polarity and is invaluable for predicting sites of intermolecular interactions, including hydrogen bonding and other noncovalent interactions. nih.govmdpi.com
Prediction of Spectroscopic Properties through Quantum Chemical Calculations
Quantum chemical calculations, particularly DFT, can be used to predict various spectroscopic properties of this compound. By calculating the vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of the molecule. mdpi.com This allows for the assignment of experimentally observed spectral bands to specific molecular vibrations, aiding in structural confirmation.
Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which allows for the simulation of the Ultraviolet-Visible (UV-Vis) absorption spectrum. nih.gov Furthermore, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be computed, providing another layer of theoretical data to compare with experimental findings for complete structural elucidation. researchgate.net
Theoretical Investigations into Non-Linear Optical (NLO) Properties
Molecules with specific electronic characteristics, such as a significant difference in electron distribution between the ground and excited states, can exhibit non-linear optical (NLO) properties. psu.edu These properties are of interest for applications in optoelectronics and photonics. google.compageplace.de Computational methods can predict the NLO response of a molecule by calculating its hyperpolarizability (β).
For organic molecules, a large hyperpolarizability is often associated with the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. mdpi.com In this compound, the pentyloxy group acts as an electron donor to the phenyl ring. Quantum chemical calculations can quantify the first hyperpolarizability and other NLO parameters, providing a theoretical assessment of its potential as an NLO material. psu.edu Chiral molecules are particularly interesting for second-order NLO effects, as they are guaranteed to crystallize in non-centrosymmetric space groups, a prerequisite for bulk second-harmonic generation. mdpi.combath.ac.uk
Structure Property Relationship Spr Studies of 1s 1 4 Pentyloxy Phenyl Ethanamine Derivatives in Synthetic and Catalytic Contexts
Influence of the Pentyloxy Chain Length on Synthetic Reactivity and Interactions
The pentyloxy group at the para-position of the phenyl ring in (1S)-1-[4-(pentyloxy)phenyl]ethanamine is not merely a passive substituent. Its chain length and conformational flexibility can significantly influence the molecule's reactivity and its non-covalent interactions, which are fundamental to its role in stereoselective processes. The length of the alkoxy chain can affect the steric hindrance around the amine group and the electronic nature of the aromatic ring, thereby modulating its nucleophilicity and basicity.
In the context of diastereomeric salt formation for chiral resolution, the length of the n-alkoxy chain on the phenyl ring of a resolving agent can be a critical determinant of success. Studies on related systems, such as the resolution of racemic trans-4-[5-(4-alkoxyphenyl)-2,5-dimethylpyrrolidine-1-oxyl-2-yl]benzoic acids, have demonstrated that the resolution with (R)- or (S)-1-phenylethylamine is successful for derivatives with longer alkyl chains (heptyl to tridecyl) but not for those with shorter chains (butyl to hexyl). nih.gov This suggests that the longer alkyl chains, such as the pentyloxy group, can enhance intermolecular interactions, like van der Waals forces, within the crystal lattice of the diastereomeric salt, leading to better discrimination between the two diastereomers and more efficient separation.
The increased lipophilicity imparted by the pentyloxy chain can also influence the solubility of the amine and its derivatives in various organic solvents. This is a crucial factor in both synthetic reactions and crystallization-based resolutions, as it can affect reaction rates, yields, and the efficiency of purification. While direct comparative data on the synthetic reactivity of a homologous series of (1S)-1-[4-(alkoxy)phenyl]ethanamines is not extensively documented in publicly available literature, it can be inferred that the pentyloxy group provides a balance between steric bulk and flexibility, which can be advantageous in creating a well-defined chiral pocket in transition states or crystal packing.
| Alkoxy Chain Length | Impact on Synthetic Utility | Key Interactions |
| Short (e.g., Methoxy) | May offer less steric hindrance, potentially leading to faster reaction rates but lower stereoselectivity in some cases. | Primarily electronic effects on the aromatic ring. |
| Medium (e.g., Pentyloxy) | Provides a balance of steric bulk and lipophilicity, often leading to good solubility in organic solvents and potentially enhanced diastereomeric discrimination in resolutions. | A combination of electronic effects, steric hindrance, and van der Waals interactions from the alkyl chain. |
| Long (e.g., Decyloxy) | Increased steric bulk can enhance stereoselectivity but may also slow down reaction rates. Higher lipophilicity can significantly alter solubility profiles. | Dominated by steric effects and extensive van der Waals interactions, which can be crucial for effective crystal packing in resolutions. |
Impact of Aromatic Substituents on the Utility of this compound as a Chiral Precursor
The aromatic ring of this compound is a versatile platform for modification, allowing for the fine-tuning of its electronic and steric properties. The introduction of various substituents on the phenyl ring can have a profound impact on its utility as a chiral precursor for the synthesis of more complex chiral molecules, such as ligands for asymmetric catalysis.
Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aromatic ring can alter the electron density of the entire molecule. For instance, an EDG would increase the electron density on the phenyl ring and potentially enhance the nucleophilicity of the amine group, which could be beneficial in certain synthetic transformations. Conversely, an EWG would decrease the electron density, potentially making the amine a better leaving group in some contexts or altering its coordination properties in a metal complex.
When used as a chiral auxiliary, the substituent on the aromatic ring can influence the diastereoselectivity of reactions. For example, in the asymmetric alkylation of amides derived from chiral amines, the steric and electronic nature of the aromatic ring can dictate the facial selectivity of the incoming electrophile. While specific studies on substituted this compound are not widely available, research on analogous phenylethylamine derivatives demonstrates the importance of such substitutions.
Furthermore, these aromatic substituents play a crucial role in the development of Schiff base ligands, which are formed by the condensation of the amine with an aldehyde or ketone. The electronic properties of the substituents on the phenyl ring of the amine moiety can influence the Lewis basicity of the imine nitrogen, thereby affecting the catalytic activity of the corresponding metal complexes in asymmetric reactions.
| Aromatic Substituent (Position relative to ethylamine) | Expected Impact on Utility as a Chiral Precursor | Potential Application |
| Electron-Donating Group (e.g., -OCH₃, -CH₃) | Increases electron density on the ring and amine basicity. May enhance the rate of nucleophilic reactions. | Synthesis of more nucleophilic chiral reagents. |
| Electron-Withdrawing Group (e.g., -NO₂, -CF₃) | Decreases electron density on the ring and amine basicity. May improve the performance in reactions where the amine is a leaving group or in certain catalytic cycles. | Development of specialized chiral ligands for catalysis. |
| Sterically Bulky Group (e.g., -tBu) | Increases steric hindrance around the chiral center, which can enhance facial selectivity in asymmetric reactions. | Creation of highly stereoselective chiral auxiliaries. |
| Halogen (e.g., -Cl, -Br) | Inductive electron-withdrawing effect and potential for further functionalization through cross-coupling reactions. | Synthesis of complex chiral ligands with extended π-systems. |
Correlation between Molecular Structure and Chiral Recognition Capabilities in Resolution and Asymmetric Catalysis
The ability of this compound to effectively participate in chiral recognition is the cornerstone of its application in both classical resolution of racemates and modern asymmetric catalysis. This capability is a direct consequence of its specific three-dimensional structure.
In chiral resolution via diastereomeric salt formation, three-point interaction is a widely accepted model for effective enantiomeric discrimination. For this compound, these interactions with a chiral acidic resolving agent would likely involve:
Ionic interaction: between the protonated amine of the resolving agent and the carboxylate of the racemic acid.
Hydrogen bonding: involving the N-H protons of the amine.
Steric/van der Waals interactions: where the spatial arrangement of the methyl group, the pentyloxy-substituted phenyl ring, and the hydrogen on the stereocenter creates a specific chiral environment. The pentyloxy group, with its considerable size and flexibility, can play a significant role in establishing differential packing in the crystal lattice of the two diastereomers, leading to differences in solubility that enable their separation. libretexts.orgwikipedia.org
When incorporated into a ligand for an asymmetric catalyst, the structural features of the this compound moiety dictate the chiral environment around the metal center. For instance, in Schiff base-metal complexes, the orientation of the bulky 4-pentyloxyphenyl group can create a chiral pocket that directs the substrate to approach the metal center from a specific face, leading to high enantioselectivity in the catalyzed reaction. The pentyloxy chain can also influence the solubility of the catalyst in the reaction medium and may have long-range stereoelectronic effects on the catalytic center.
The correlation between the molecular structure and chiral recognition is a complex interplay of steric and electronic factors. The rigidity of the aromatic ring, combined with the specific stereochemistry at the C1 position and the steric and electronic influence of the pentyloxy group, creates a well-defined chiral space. This allows for effective discrimination of enantiomers in resolution processes and the creation of a highly stereoselective environment in asymmetric catalysis.
| Structural Feature | Role in Chiral Recognition | Impact on Resolution/Catalysis |
| (1S)-Stereocenter | Primary source of chirality, defining the absolute configuration. | Determines which enantiomer of a racemic mixture will preferentially crystallize or which enantiomer of a product will be formed in a catalytic reaction. |
| Phenyl Ring | Provides a rigid scaffold and participates in π-π stacking interactions. | Enhances the stability of diastereomeric complexes and transition states through aromatic interactions. |
| Pentyloxy Group | Contributes to steric bulk, lipophilicity, and van der Waals interactions. | Can significantly influence the differential solubility of diastereomeric salts and the steric environment of a catalyst's active site. |
| Amine Group | Acts as a key site for ionic bonding (in salts) and coordination to metal centers (in catalysts). | Essential for the formation of diastereomeric salts and for anchoring the chiral ligand to the catalytic metal. |
Future Perspectives and Emerging Research Avenues for 1s 1 4 Pentyloxy Phenyl Ethanamine Chemistry
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency
The synthesis of chiral amines, including (1S)-1-[4-(pentyloxy)phenyl]ethanamine, is undergoing a paradigm shift towards greener and more efficient processes. Traditional methods often rely on stoichiometric reagents and harsh conditions, but modern approaches focus on catalysis, particularly biocatalysis, to improve sustainability. nih.govnih.gov
Biocatalytic Synthesis: Enzymes such as ω-transaminases (ω-TAs) are at the forefront of this evolution. researchgate.net They can catalyze the asymmetric amination of a corresponding ketone precursor, 4-(pentyloxy)acetophenone, to directly yield the desired (S)-enantiomer with high enantiomeric excess (ee) and under mild, aqueous conditions. rsc.org The key advantages of enzymatic routes include high selectivity, reduced waste, and operation under ambient temperature and pressure. dovepress.com
Recent advancements have focused on:
Protein Engineering: Tailoring enzymes like transaminases through directed evolution and computational redesign to enhance their substrate scope, stability, and activity for specific targets like 4-(pentyloxy)acetophenone. nih.govdovepress.com
Whole-Cell Biocatalysis: Utilizing engineered microorganisms (e.g., E. coli) that express the necessary enzymes. uva.nl This approach can even incorporate cofactor regeneration systems, making the process self-sufficient and more cost-effective. nih.gov The development of amine-tolerant strains is a key area of research to overcome product inhibition, which can limit reaction yields. uva.nl
The table below illustrates the potential of biocatalysis for the synthesis of various chiral amines, highlighting the high conversions and enantioselectivities that could be targeted for the synthesis of this compound.
| Enzyme Type | Substrate Type | Amine Donor | Conversion (%) | Enantiomeric Excess (ee, %) |
| ω-Transaminase | Prochiral Ketones | Isopropylamine (B41738) | >95 | >99 |
| Amine Dehydrogenase | Prochiral Ketones | Ammonia (B1221849) | up to 80 | >99 |
| Imine Reductase | Pre-formed Imines | NAD(P)H | >90 | >99 |
Table 1: Representative efficiency of various biocatalytic methods for chiral amine synthesis. The data represents generalized findings in the field and illustrates potential targets for the synthesis of this compound. uva.nlmanchester.ac.ukmdpi.com
Exploration of New Asymmetric Applications in Diversified Chemical Transformations
Beyond its synthesis, this compound serves as a chiral auxiliary or resolving agent. Future research will likely expand its utility in a broader range of asymmetric transformations. As a chiral building block, it can be incorporated into ligands for metal-catalyzed reactions or used as an organocatalyst itself.
Emerging applications for chiral amines in asymmetric synthesis include their use in:
Iminium Catalysis: As a primary amine, it can react with α,β-unsaturated aldehydes or ketones to form a chiral iminium ion. This activation mode allows for highly enantioselective cycloadditions and conjugate additions. princeton.edu
Enamine Catalysis: In reactions with ketones or aldehydes, it can form a chiral enamine, which can then react stereoselectively with various electrophiles.
Phase-Transfer Catalysis: Derivatives of this compound could be developed into chiral phase-transfer catalysts for asymmetric alkylations, reductions, and other reactions.
The exploration of this compound as a precursor to novel chiral ligands for transition metal catalysis, such as in asymmetric hydrogenation or C-C bond-forming reactions, remains a promising and largely untapped research area.
Integration of Advanced Computational Modeling for Rational Design in Synthetic Chemistry
Computational chemistry is becoming an indispensable tool for accelerating the development of synthetic routes and catalysts. numberanalytics.com For this compound, computational modeling can be applied in several key areas:
Mechanism Elucidation: Quantum mechanics (QM) and hybrid QM/MM methods can be used to model the transition states of catalytic reactions, providing deep insights into the origin of enantioselectivity. psu.eduresearchgate.net This understanding is crucial for rationally designing more effective catalysts or reaction conditions.
Catalyst Design: Computational tools can predict the efficacy of new catalysts. numberanalytics.com For instance, in biocatalysis, molecular docking can simulate the binding of the ketone precursor within the active site of an enzyme like a transaminase. mdpi.com This allows for the in silico screening of enzyme variants to identify mutations that could enhance binding and catalytic efficiency, thus guiding protein engineering efforts. mdpi.com
Predicting Reaction Outcomes: By modeling reaction pathways, computational approaches can help predict the stereochemical outcome of a reaction, saving significant experimental time and resources. numberanalytics.com
| Computational Method | Application in this compound Chemistry | Potential Outcome |
| Density Functional Theory (DFT) | Elucidating the transition state geometry in an organocatalyzed reaction. | Understanding the source of enantioselectivity to design a better catalyst. |
| Molecular Docking | Simulating the fit of 4-(pentyloxy)acetophenone in an enzyme's active site. | Identifying key amino acid residues to mutate for improved enzyme performance. |
| QM/MM | Modeling an enzymatic reaction pathway. | Rationalizing substrate specificity and guiding protein engineering. |
Table 2: Potential applications of computational modeling in the chemistry of this compound.
Adaptation to Flow Chemistry and High-Throughput Experimentation Platforms
The shift from batch to continuous manufacturing (flow chemistry) offers significant advantages in terms of safety, efficiency, scalability, and process control. nih.gov This approach is particularly well-suited for the synthesis of chiral amines.
Flow Chemistry for Synthesis: The synthesis of this compound could be adapted to a continuous flow process. This would involve pumping the starting materials through a reactor containing an immobilized catalyst, either a heterogeneous chemical catalyst or an immobilized enzyme (a packed-bed reactor). whiterose.ac.ukrsc.org This setup allows for precise control of reaction time and temperature, can lead to higher yields, and simplifies product purification. nih.gov The enzymatic resolution of chiral amines has already been successfully demonstrated in continuous flow systems. rsc.org
High-Throughput Experimentation (HTE): HTE platforms enable the rapid screening of a large number of reaction conditions (e.g., catalysts, solvents, temperatures) in parallel. This technology could be used to quickly identify the optimal conditions for the synthesis of this compound or to discover new applications for it in asymmetric catalysis. By combining HTE with rapid analytical techniques, the development timeline for new processes can be dramatically reduced.
The integration of these advanced platforms promises to make the synthesis and application of this compound more efficient, scalable, and sustainable, paving the way for its broader use in the pharmaceutical and chemical industries. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
